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5-(6-Methoxypyrazin-2-yl)thiazol-2-amine

Medicinal chemistry Structure-activity relationship Chemical procurement

Researchers requiring a regiospecifically validated hinge-binding motif for PI3Kγ inhibitor synthesis often encounter misidentified regioisomers. This compound is the exact building block co-crystallized in PDB 4XZ4 (2.6 Å). • Confirmed Substructure: Annotated in ChEMBL (CHEMBL3586670) and PubChem (CID 46872178) as a PI3Kγ inhibitor component. • Regiochemical Fidelity: Verify CAS 1956382-02-7 and SMILES (COc1cncc(-c2cnc(N)s2)n1); distinct from 3-/5-methoxy isomers analytically indistinguishable by LC-MS alone. • Synthetic Utility: Free 2-amine for acylation; C4 position available for constructing fused thiazolo[5,4-c]pyridine systems.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
Cat. No. B13092341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Methoxypyrazin-2-yl)thiazol-2-amine
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC1=NC(=CN=C1)C2=CN=C(S2)N
InChIInChI=1S/C8H8N4OS/c1-13-7-4-10-2-5(12-7)6-3-11-8(9)14-6/h2-4H,1H3,(H2,9,11)
InChIKeyRZAVOGVKDBACTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(6-Methoxypyrazin-2-yl)thiazol-2-amine: A Regiospecific Kinase Building Block


5-(6-Methoxypyrazin-2-yl)thiazol-2-amine (CAS 1956382-02-7; molecular formula C₈H₈N₄OS; molecular weight 208.24 g/mol) is a heterobicyclic compound comprising a 2-aminothiazole core linked at the 5-position to a 6-methoxypyrazine ring . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as both a hinge-binding motif in kinase inhibitor design and a versatile synthetic handle for further derivatization via acylation, alkylation, or coupling reactions [1]. The compound is distinguished from its closest structural analogs by the precise regiochemistry of the methoxy substituent on the pyrazine ring (6-position rather than 5- or 3-position), a feature that directly impacts hydrogen-bonding capacity, molecular recognition, and its demonstrated utility as a key intermediate in the synthesis of a PI3Kγ inhibitor co-crystallized in PDB entry 4XZ4 [2][3].

6-Methoxypyrazine regioisomer validated in PI3Kγ co-crystal structure (PDB 4XZ4)
2-Aminothiazole core serves as hinge-binding motif for kinase inhibitor design
Free C4 position enables further synthetic diversification and library expansion

Why Regioisomeric or Des-Methoxy Substitution Fails


The substitution of 5-(6-methoxypyrazin-2-yl)thiazol-2-amine by closely related analogs—such as the 5-methoxy regioisomer (CAS not publicly assigned), the 3-methoxy regioisomer (CAS 1565707-29-0), or the des-methoxy parent 5-(pyrazin-2-yl)-1,3-thiazol-2-amine (CAS 1339559-47-5)—is not a conservative replacement. The methoxy group position on the pyrazine ring alters the SMILES-defined connectivity (COc1cncc(-c2cnc(N)s2)n1 for the 6-methoxy target versus COc1cnc(-c2cnc(N)s2)cn1 for the 5-methoxy isomer versus COc1nccnc1-c1cnc(N)s1 for the 3-methoxy isomer), directly affecting hydrogen-bond acceptor geometry, molecular electrostatic potential, and recognition by biological targets . In addition, the presence of the methoxy group distinguishes the target from its des-methoxy analog (C₇H₆N₄S, MW 178.22) by contributing an additional 30 Da of molecular weight, one extra hydrogen-bond acceptor, and altered lipophilicity—properties that influence both pharmacokinetic behavior in downstream compounds and solid-state packing in crystallization or formulation contexts . These differences are not merely theoretical: the 6-methoxypyrazine substitution pattern is precisely the one validated in the co-crystal structure of the PI3Kγ inhibitor complex (PDB 4XZ4), where the methoxypyrazine moiety occupies a defined pocket within the kinase active site [1].

Regioisomeric substitution (5-methoxy or 3-methoxy) alters hydrogen-bond topology; may not be interchangeable in target recognition.

Des-methoxy analog lacks a key hydrogen-bond acceptor, changing solubility and binding profile; may not transfer physicochemical properties.

C4-substituted thiazole analog blocks the diversification site; limits synthetic utility for fused-ring construction.

Structural Differentiation Versus Closest Analogs


Regioisomeric Identity: SMILES-Level Comparison

The target compound's pyrazine methoxy group is positioned at the 6-position (SMILES: COc1cncc(-c2cnc(N)s2)n1), distinguishing it from the 5-methoxy regioisomer (SMILES: COc1cnc(-c2cnc(N)s2)cn1) and the 3-methoxy regioisomer (CAS 1565707-29-0, SMILES: COc1nccnc1-c1cnc(N)s1). These three regioisomers share the identical molecular formula C₈H₈N₄OS and molecular weight (208.24 g/mol), making them analytically indistinguishable by MS or elemental analysis alone, yet their distinct SMILES connectivity patterns produce different hydrogen-bond donor/acceptor topologies. The 6-methoxy orientation places the methoxy oxygen para to the pyrazine nitrogen involved in thiazole connection, whereas the 3-methoxy orientation places it ortho, significantly altering the molecular electrostatic potential surface .

SMILES connectivity
Head-to-head
Target COc1cncc(-c2cnc(N)s2)n1 vs 5-MeO COc1cnc(-c2cnc(N)s2)cn1 and 3-MeO COc1nccnc1-c1cnc(N)s1; same MF and MW (208.24), distinct H-bond topologies.
Identity confirmation requires SMILES or CAS to avoid regioisomer mix-up.
Mass spectrometry alone cannot distinguish regioisomers.
Medicinal chemistry Structure-activity relationship Chemical procurement

Hydrogen-Bond Acceptor Count vs. Des-Methoxy Analog

The target compound (C₈H₈N₄OS) possesses 5 hydrogen-bond acceptors (thiazole ring N, pyrazine N × 2, methoxy O, exocyclic amine N) and 1 hydrogen-bond donor (exocyclic NH₂). The des-methoxy analog (5-(pyrazin-2-yl)-1,3-thiazol-2-amine, CAS 1339559-47-5, C₇H₆N₄S, MW 178.22) lacks the methoxy oxygen and possesses only 4 hydrogen-bond acceptors (thiazole N, pyrazine N × 2, amine N) with 1 donor, resulting in a reduced HBA count of 4 versus 5. This difference directly impacts aqueous solubility, target binding complementarity, and crystal packing, as demonstrated by the distinct protonation sites and hydrogen-bonding networks observed in crystallographic studies of closely related N,4-diheteroaryl 2-aminothiazole hydrobromide salts [1].

H-Bond acceptors
Head-to-head
Target: HBA=5, MW 208.24; des-methoxy analog (CAS 1339559-47-5): HBA=4, MW 178.22; ΔHBA +1, ΔMW +30.
Methoxy provides additional H-bond acceptor; des-methoxy analog cannot serve as physicochemical surrogate.
Crystallographic H-bond data support distinct interaction patterns.
Physicochemical property Drug-likeness Crystallography

Validated Binding Mode in PI3Kγ Co-Crystal Structure

The 5-(6-methoxypyrazin-2-yl)thiazole substructure is a core component of the PI3Kγ inhibitor N-[5-(6-methoxypyrazin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide (ligand 456), whose binding mode has been experimentally determined at 2.6 Å resolution in complex with the human PI3Kγ catalytic subunit (PDB 4XZ4, deposited 2015-02-03) [1][2]. The methoxypyrazine moiety is oriented within the kinase active site, participating in specific molecular recognition interactions. In contrast, no equivalent co-crystal structure has been reported for inhibitors incorporating the 5-methoxy or 3-methoxy regioisomeric building blocks with PI3Kγ, nor for the des-methoxy analog in this structural context. The 6-methoxypyrazine moiety has been independently noted as structurally analogous to hinge-binding elements in kinase inhibitors targeting ALK and c-Met, further supporting the functional relevance of this specific substitution pattern [3].

Co-crystal validation
Head-to-head
PDB 4XZ4 (2.6 Å) contains ligand 456 built on this building block; no equivalent structures for 5-MeO or 3-MeO regioisomers.
Supports structure-based design for PI3Kγ; only regioisomer with validated binding mode.
Data to verify for other regioisomers.
Kinase inhibitor Structure-based drug design PI3K X-ray crystallography

Thiazole C5 vs. C4 Connectivity and Synthetic Utility

The target compound features pyrazine attachment at the thiazole 5-position (C5), distinguishing it from the 4-substituted analog 4-(pyrazin-2-yl)thiazol-2-amine (CAS 19847-11-1, C₇H₆N₄S, MW 178.21). This regiochemical difference has significant consequences for synthetic derivatization: the 5-substituted 2-aminothiazole exposes the free C4 position for further functionalization (e.g., halogenation, cross-coupling), whereas the 4-substituted analog has this position blocked. Furthermore, the 2-aminothiazole scaffold in the target compound provides a nucleophilic amine that serves as both a hinge-binding pharmacophore in kinase inhibitor design and a versatile handle for acylation or urea formation . The 2-aminothiazole motif is recognized in computational filters as a validated kinase hinge-binding fragment, with the thiazole nitrogen and exocyclic NH₂ forming a bidentate hydrogen-bond donor-acceptor pair with the kinase hinge region [1].

C5 vs C4 substitution
Head-to-head
C5-substituted (target) leaves C4 free; C4-substituted analog (CAS 19847-11-1) blocks diversification position.
C5 pattern enables broader chemical space exploration via C4 functionalization.
Free amine and C4 position facilitate cross-coupling and ring formation.
Synthetic chemistry Building block Cross-coupling Library synthesis

Biological Annotation in BRENDA and PubChem

Beyond the PI3Kγ co-crystal structure, the 5-(6-methoxypyrazin-2-yl)thiazole moiety appears as a substructure in the BRENDA enzyme ligand database as part of (7R)-2-amino-7-[5-(6-methoxypyrazin-2-yl)-1,3-thiazol-4-yl]-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, a compound catalogued as an enzyme inhibitor [1]. In PubChem, the fully elaborated inhibitor (CID not disclosed for the target building block alone, but CID 46872178 for ChemComp-456) is linked to bioactivity data [2]. Additionally, the 6-methoxypyrazine substructure more broadly has been noted for its utility in kinase inhibitor development, where the methoxypyrazine moiety enhances binding affinity and metabolic stability [3]. The regioisomeric analogs (5-methoxy and 3-methoxy) lack equivalent documentation as validated building blocks in publicly reported enzyme inhibitor complexes, suggesting the 6-methoxy substitution pattern may offer a privileged geometry for target engagement .

Database annotations
Class-level
Multiple entries (PDB, BRENDA, ChEMBL, PubChem) annotate the 6-methoxy scaffold; regioisomers lack equivalent documentation.
Richer annotation supports documented research path; comparator regioisomers require verification.
Cross-database survey suggests 6-MeO geometry is more frequently linked to bioactivity reports.
Drug discovery Enzyme inhibition Chemical biology Building block

Research and Procurement Scenarios


Structure-Based Design of PI3Kγ Inhibitors

Teams pursuing PI3Kγ (or broader Class I PI3K) inhibitors should prioritize 5-(6-methoxypyrazin-2-yl)thiazol-2-amine as the starting building block, given its validated incorporation into the PI3Kγ inhibitor co-crystallized in PDB 4XZ4 (2.6 Å resolution) [1]. The methoxypyrazine-thiazole scaffold occupies the kinase active site, with the 2-aminothiazole serving as a hinge-binding motif. Synthetic elaboration can proceed via acylation of the exocyclic amine and functionalization at the free thiazole C4 position, following the established route to ligand 456 (N-[5-(6-methoxypyrazin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide) .

Kinase-Focused Fragment Library Construction

For high-throughput screening library synthesis or fragment-based drug discovery programs, this compound provides a regiospecifically defined 2-aminothiazole scaffold with a methoxypyrazine substituent at a validated geometry. Procurement teams must verify CAS 1956382-02-7 and canonical SMILES (COc1cncc(-c2cnc(N)s2)n1) upon receipt, as the 5-methoxy and 3-methoxy regioisomers share identical molecular weight (208.24) and formula (C₈H₈N₄OS) and are analytically indistinguishable by LC-MS alone [1]. The 2-aminothiazole core is computationally flagged as a kinase hinge-binding motif, supporting its inclusion in target-agnostic kinase-biased libraries .

Synthesis of Thiazolo[5,4-c]pyridine-Fused Heterocycles

The compound is compatible with the Hantzsch thiazole synthesis methodology, enabling further cyclization and annulation strategies. The free amine at the 2-position permits acylation to form acetamide derivatives (as in ligand 456), while the 5-aryl substitution pattern on the thiazole—as opposed to 4-aryl substitution in 4-(pyrazin-2-yl)thiazol-2-amine (CAS 19847-11-1)—preserves the C4 position for subsequent ring-forming reactions [1]. This regiochemistry is critical for constructing fused thiazolo[5,4-c]pyridine systems, a scaffold class with demonstrated PI3K inhibitory activity where certain derivatives achieve IC₅₀ values as low as 3.6 nM against PI3Kα .

Procurement with Documented Biological Pedigree

For CROs, academic medicinal chemistry laboratories, and pharmaceutical discovery units requiring building blocks with a documented path to biological activity, 5-(6-methoxypyrazin-2-yl)thiazol-2-amine offers a distinctive advantage over its regioisomers: it is the only variant in this series with entries in PDB (4XZ4), BRENDA, ChEMBL (CHEMBL3586670), and PubChem (CID 46872178) as an annotated substructure within a biologically characterized enzyme inhibitor [1]. This annotation pedigree supports regulatory documentation, grant applications, and internal decision-making where evidence of target engagement and structural tractability is required before committing to large-scale synthesis campaigns .

Application
Selection Property
Validation Focus
PI3Kγ inhibitor structure-based design
6-Methoxypyrazine regioisomer with co-crystal structure
PDB 4XZ4 binding mode confirmation
Kinase-focused fragment library construction
Regiospecific 2-aminothiazole hinge-binding core
CAS/SMILES verification; regioisomer exclusion
Thiazolopyridine-fused heterocycle synthesis
Free C4 position for ring-forming reactions
Fused thiazolo[5,4-c]pyridine scaffold construction
Research programs requiring structural annotation support
Multi-database annotation pedigree (PDB, BRENDA, ChEMBL)
Database cross-referencing for grant and regulatory documentation
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